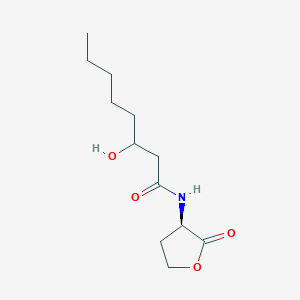
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone: is a small diffusible signaling molecule secreted by various bacteria. It plays a crucial role in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density . This compound can have activating or suppressing effects on gene expression and biofilm formation, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone typically involves the reaction of homoserine lactone with 3-hydroxyoctanoic acid. The reaction is usually carried out under mild conditions to prevent the degradation of the lactone ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major products are the reduced forms of the compound, such as alcohols or amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is used as a model compound to study quorum sensing mechanisms in bacteria . It is also used in the synthesis of other biologically active molecules.
Biology: In biological research, this compound is used to study bacterial communication and biofilm formation. It helps in understanding how bacteria coordinate their activities and respond to environmental changes .
Medicine: By disrupting quorum sensing, it is possible to prevent bacterial infections and biofilm-related issues .
Industry: In industrial applications, this compound is used in the development of biosensors and bioreactors. It helps in monitoring and controlling bacterial populations in various processes .
Mechanism of Action
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to changes in gene expression . This binding activates or represses the transcription of target genes, resulting in various cellular responses such as biofilm formation, virulence factor production, and motility .
Comparison with Similar Compounds
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-(3-Hydroxydecanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
Comparison: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is unique due to its specific hydroxyl group at the third position of the octanoyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]octanamide |
InChI |
InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m1/s1 |
InChI Key |
XCZVBYOXRSFQBH-QVDQXJPCSA-N |
Isomeric SMILES |
CCCCCC(CC(=O)N[C@@H]1CCOC1=O)O |
Canonical SMILES |
CCCCCC(CC(=O)NC1CCOC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



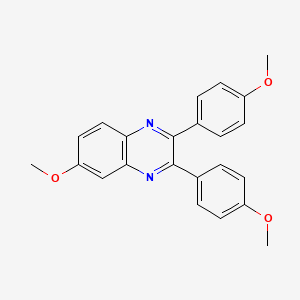

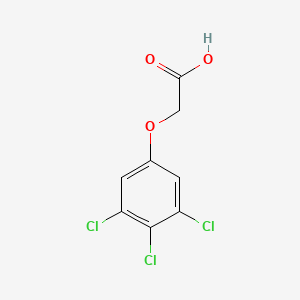
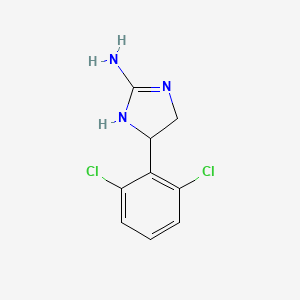
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)

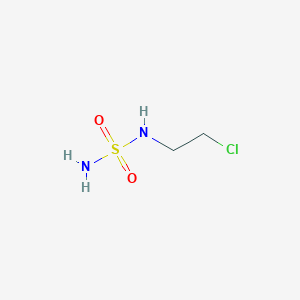
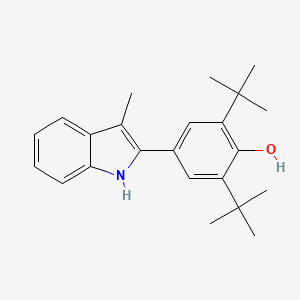
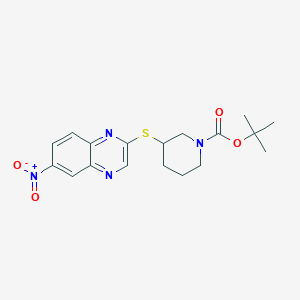


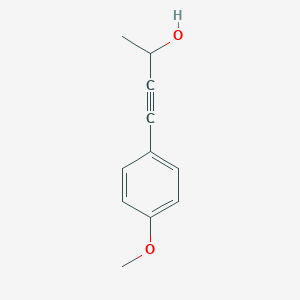
![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
